[(2-Bromo-5-ethoxyphenyl)methyl](ethyl)amine
Description
(2-Bromo-5-ethoxyphenyl)methylamine is a benzylamine derivative with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.17 g/mol . Its structure features a phenyl ring substituted with a bromine atom at position 2 and an ethoxy group (-OCH₂CH₃) at position 5. The benzylamine group is further substituted with an ethyl group (-CH₂CH₃) on the nitrogen atom. This compound is cataloged under CAS number 1538003-51-8 and is typically synthesized for research purposes, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[(2-bromo-5-ethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-13-8-9-7-10(14-4-2)5-6-11(9)12/h5-7,13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHYOCWNDZATTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)OCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-ethoxyphenyl)methylamine can be achieved through several synthetic routes. One common method involves the bromination of 5-ethoxybenzyl alcohol followed by the substitution of the hydroxyl group with an ethylamine group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The subsequent substitution reaction can be carried out using ethylamine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of (2-Bromo-5-ethoxyphenyl)methylamine may involve large-scale bromination and substitution reactions. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine at the 2-position undergoes substitution under catalytic conditions. Key reactions include:
Suzuki-Miyaura Coupling :
The bromide participates in palladium-catalyzed cross-coupling with boronic acids. For example, reaction with phenylboronic acid yields (2-phenyl-5-ethoxyphenyl)methylamine.
| Conditions | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O (3:1) | Phenylboronic acid, 80°C, 12 h | 78% |
Sandmeyer-Type Halogen Exchange :
Bromine can be replaced by iodine using KI under acidic conditions.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| KI (3 eq), HCl (35%), 0–5°C, 12 h | NaNO₂ (1.1 eq) | 68% |
Electrophilic Aromatic Substitution (EAS)
The ethoxy group (electron-donating) directs incoming electrophiles to the para (position 4) and ortho (position 6) positions relative to itself, while the bromine (electron-withdrawing) competes as a meta director.
Nitration :
Reaction with HNO₃/H₂SO₄ introduces a nitro group predominantly at position 4.
| Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|
| Conc. HNO₃, H₂SO₄, 0°C, 2 h | 4-Nitro derivative | 4 > 6 |
Sulfonation :
SO₃ in H₂SO₄ sulfonates the ring at position 6.
Amine-Specific Reactions
The secondary amine undergoes alkylation and acylation, though steric hindrance from the ethyl and benzyl groups slows reactivity.
Alkylation :
Reaction with methyl iodide forms a tertiary ammonium salt.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| CH₃I (2 eq), K₂CO₃, DMF, 60°C, 6 h | – | 45% |
Acylation :
Acetic anhydride acetylates the amine under mild conditions.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| (CH₃CO)₂O, Et₃N, CH₂Cl₂, rt, 3 h | Acetamide derivative | 82% |
Ether Cleavage
The ethoxy group is cleaved with HBr to yield a phenolic derivative.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| 48% HBr, reflux, 8 h | Phenol and ethyl bromide | 91% |
Reduction Reactions
Catalytic hydrogenation removes bromine, producing (5-ethoxyphenyl)methylamine.
| Conditions | Catalyst | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 24 h | – | 65% |
Metal-Halogen Exchange
Reaction with Grignard reagents forms biaryl structures via intermediate organomagnesium species.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Mg, THF, 0°C, then PhLi, 2 h | Biphenyl derivative | 54% |
Oxidation Reactions
The amine oxidizes to a hydroxylamine under controlled conditions.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| mCPBA, CH₂Cl₂, 0°C, 1 h | Hydroxylamine derivative | 38% |
Scientific Research Applications
Medicinal Chemistry
(2-Bromo-5-ethoxyphenyl)methylamine has been investigated for its potential as a therapeutic agent. Its structural similarity to known monoamine oxidase (MAO) inhibitors suggests it may exhibit similar biological activities:
- Neuropharmacology : The compound may inhibit MAO-B, leading to increased levels of neurotransmitters such as dopamine. This mechanism is crucial for developing treatments for neurodegenerative diseases like Parkinson's disease and Alzheimer's disease.
- Mood Disorders : By modulating neurotransmitter levels, the compound could be explored for its potential in treating depression and anxiety disorders.
Biological Research
The compound's interaction with various biological targets makes it a candidate for studies in pharmacology:
- Enzyme Inhibition Studies : Research has shown that similar compounds can selectively inhibit enzymes involved in neurotransmitter metabolism, providing insights into their therapeutic potential .
- Receptor Binding Studies : The structural features of (2-Bromo-5-ethoxyphenyl)methylamine may allow it to interact with specific receptors, leading to further exploration in receptor pharmacology.
Industrial Applications
Due to its unique chemical structure, (2-Bromo-5-ethoxyphenyl)methylamine can be utilized in the development of specialty chemicals:
- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals .
- Material Science : The compound's properties may be leveraged in creating new materials with specific functionalities, such as polymers or coatings.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | MAO-B inhibition for neurodegenerative disorders | Increased dopamine levels; improved symptoms |
| Biological Research | Enzyme inhibition; receptor binding studies | Insights into therapeutic mechanisms |
| Industrial Applications | Synthesis of complex molecules; material development | Enhanced properties in specialty chemicals |
Case Study 1: Neuropharmacological Effects
A study investigated the effects of MAO-B inhibitors on patients with Parkinson's disease. Compounds similar to (2-Bromo-5-ethoxyphenyl)methylamine demonstrated significant improvements in motor symptoms through the inhibition of MAO-B, suggesting that this compound could offer comparable benefits if further studied.
Case Study 2: Mood Disorders Treatment
Research involving selective MAO-B inhibitors has shown promise in treating mood disorders. Patients receiving treatment reported improved mood and cognitive function, highlighting the potential application of (2-Bromo-5-ethoxyphenyl)methylamine in similar therapeutic contexts .
Mechanism of Action
The mechanism of action of (2-Bromo-5-ethoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and ethoxy group can participate in various binding interactions, while the ethylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Alkoxy Group Modifications
- (2-Bromo-5-methoxyphenyl)methylamine (CAS 767289-08-7): Molecular formula: C₉H₁₂BrNO Features a methoxy (-OCH₃) group instead of ethoxy.
- N-(2-Bromo-5-isopropoxybenzyl)ethanamine (synonym in ): Substitutes ethoxy with isopropoxy (-OCH(CH₃)₂). The bulkier isopropoxy group could enhance lipophilicity, affecting membrane permeability in biological systems .
Halogen and Alkyl Substitutions
- 1-(2-Bromo-5-methylphenyl)ethylamine (CAS 1079742-51-0):
Physical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Polar Solvents) |
|---|---|---|---|
| (2-Bromo-5-ethoxyphenyl)methylamine | 258.17 | ~2.5 | Moderate (ethanol, DMSO) |
| (2-Bromo-5-methoxyphenyl)methylamine | 230.10 | ~1.8 | High (methanol, water) |
| N-(2-Bromo-5-isopropoxybenzyl)ethanamine | ~272.22 | ~3.1 | Low (dichloromethane) |
- logP Trends : Ethoxy and isopropoxy groups increase lipophilicity compared to methoxy, aligning with their alkyl chain lengths .
Biological Activity
(2-Bromo-5-ethoxyphenyl)methylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of (2-Bromo-5-ethoxyphenyl)methylamine can be represented as follows:
This structure features a bromine atom and an ethoxy group attached to a phenyl ring, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of (2-Bromo-5-ethoxyphenyl)methylamine has been investigated in various contexts, including its potential as an antimicrobial, anticancer, and neuroprotective agent. The following sections detail these activities.
Anticancer Properties
Compounds that contain a phenyl ring with various substituents have been studied for their anticancer properties. For example, studies have shown that certain brominated phenylamines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The exact IC50 values and mechanisms for (2-Bromo-5-ethoxyphenyl)methylamine require further experimental validation but suggest potential as a therapeutic agent .
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of amines similar to (2-Bromo-5-ethoxyphenyl)methylamine. Some studies have indicated that such compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress .
The mechanism by which (2-Bromo-5-ethoxyphenyl)methylamine exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The compound may influence signaling pathways associated with inflammation and cell survival. Detailed studies are necessary to elucidate these pathways fully.
Case Study 1: Anticancer Activity
In a study examining similar compounds, researchers found that brominated phenylamines exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 10 to 50 µM against breast cancer cells (MCF7). Such findings highlight the potential for (2-Bromo-5-ethoxyphenyl)methylamine in cancer therapy .
Case Study 2: Neuroprotective Effects
A clinical report on a related compound indicated improvements in cognitive function in animal models following treatment with brominated amines. Behavioral assays showed enhanced memory retention and reduced oxidative stress markers, suggesting neuroprotective capabilities .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
